(2-异丙基噻唑-5-基)甲醇

描述

Synthesis Analysis

The synthesis of (2-Isopropylthiazol-5-yl)methanol and its derivatives often involves innovative approaches to create these complex molecules. For instance, a series of (2-alkylthiothiazolin-5-yl)methyl dodecanoates was synthesized from various alkyl N-allylcarbamodithioates and dilauroyl peroxide via a tandem radical hydrogen-abstraction-cyclization-substitution/combination reaction, showcasing a convenient and efficient synthesis route for (2-alkylthiothiazolin-5-yl)methanol derivatives (Kakaei & Xu, 2013).

Molecular Structure Analysis

Analyzing the molecular structure of (2-Isopropylthiazol-5-yl)methanol involves understanding its geometric and electronic configuration, which can be elucidated through various spectroscopic methods. Studies such as those on related thiazolyl and isoxazolyl compounds have provided insights into the structural optimization and interpretation of theoretical vibrational spectra, contributing to a deeper understanding of the molecular structure of compounds within this class (Shahana & Yardily, 2020).

科学研究应用

代谢途径探索

研究已经探索了涉及类似于(2-异丙基噻唑-5-基)甲醇的化合物的代谢途径,重点关注它们在生物系统中的转化和产生的代谢物。例如,一项关于异丙基3-(3,4-二羟基苯基)-2-羟基丙酸酯(IDHP)的研究,这种化合物的结构与(2-异丙基噻唑-5-基)甲醇相似,揭示了它在大鼠体内的代谢谱。该研究通过高效液相色谱联用电喷雾离子化四极飞行时间串联质谱技术鉴定了16种代谢物,包括I期和II期代谢物。这项研究为了解这类化合物的代谢命运提供了见解,这对于理解(2-异丙基噻唑-5-基)甲醇及相关物质的生物学影响可能是相关的(Yang et al., 2016)。

神经药理潜力

对结构类似于(2-异丙基噻唑-5-基)甲醇的化合物的神经药理效应进行的研究在动物模型中显示出有希望的结果。一项研究评估了含有化学特征类似于(2-异丙基噻唑-5-基)甲醇的化合物的印度马鞭草甲醇提取物的镇痛、抗焦虑和镇静效应。该提取物在乙酸诱导的蠕动和甲醛诱导的抽搐实验中表现出显著的镇痛活性。此外,在各种行为测试中,如开放场、洞穿和高架十字迷宫测试中,它表现出抗焦虑和镇静效应。这些发现表明,提取物中的化合物,可能包括类似于(2-异丙基噻唑-5-基)甲醇的结构,可能有助于这些药理活性(Uddin et al., 2018)。

毒理学研究

甲醇及其衍生物,包括可能的(2-异丙基噻唑-5-基)甲醇,已成为毒理学研究的对象,因为它们在广泛的工业和化学应用中。关于甲醇毒性效应的研究为了解相关化合物的安全性提供了基础。例如,一项关于白化大鼠下丘脑和纹状体中甲醇诱导的单胺变化的研究揭示了甲醇,类似于乙醇,可以改变这些脑区的单胺的稳态水平。这些研究有助于阐明甲醇及其衍生物的神经毒性潜力,有助于评估类似于(2-异丙基噻唑-5-基)甲醇的化合物的安全性(Jeganathan & Namasivayam, 1989)。

安全和危害

属性

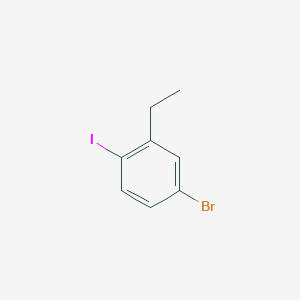

IUPAC Name |

(2-propan-2-yl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-5(2)7-8-3-6(4-9)10-7/h3,5,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKAJPDGXQGBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

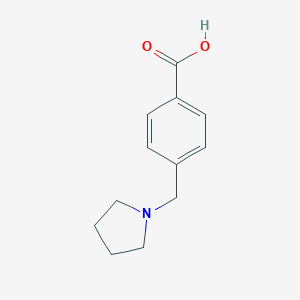

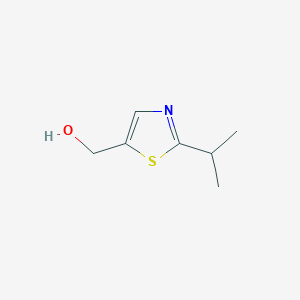

CC(C)C1=NC=C(S1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Isopropylthiazol-5-yl)methanol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)

![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)